molecular formula C9H8N2O2S B15285662 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol CAS No. 90850-45-6

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol

Katalognummer: B15285662
CAS-Nummer: 90850-45-6
Molekulargewicht: 208.24 g/mol
InChI-Schlüssel: FQIPDEKYQCURKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol is a heterocyclic organic compound that features a thiazole ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with a substituted benzene derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, quinones, and amine derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzene ring and hydroxyl groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

90850-45-6

Molekularformel

C9H8N2O2S

Molekulargewicht

208.24 g/mol

IUPAC-Name

2-(2-amino-1,3-thiazol-4-yl)benzene-1,4-diol

InChI

InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-3-5(12)1-2-8(6)13/h1-4,12-13H,(H2,10,11)

InChI-Schlüssel

FQIPDEKYQCURKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C2=CSC(=N2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.